Dansyl-D-Ala-Gly
Description
Historical Development of Fluorogenic Substrates for Metalloprotease Studies
Evolution of Substrate Design Strategies
Early metalloprotease studies relied on chromogenic substrates like azocasein, which provided limited sensitivity due to their reliance on absorbance changes. The 1984 introduction of dansyl-D-alanyl-glycyl-p-nitro-phenylalanyl-glycine (DAGNPG) marked a paradigm shift by combining the specificity of peptide substrates with the sensitivity of fluorescence detection. This compound, designed to target enkephalinase (EC 3.4.24.11), demonstrated a Km of 7.9 µM and a Vmax of 0.65 µmol·mg−1·min−1, establishing it as a superior alternative to traditional colorimetric assays.
Subsequent innovations focused on enhancing substrate specificity through strategic amino acid substitutions. A 2000 study demonstrated that incorporating D-alanyl-D-alanine motifs improved binding affinity for bacterial DD-peptidases by three orders of magnitude (kcat/Km = 8.7 × 106 s−1M−1). These advances paralleled the development of quenched fluorescent substrates, where spatial separation of fluorophore-quencher pairs enabled continuous reaction monitoring.
Table 1: Key Fluorogenic Substrates in Metalloprotease Research
Technological Advancements in Assay Design
The transition from endpoint assays to continuous monitoring systems necessitated substrates with rapid kinetic parameters. Dansyl-D-Ala-Gly derivatives addressed this need through their compatibility with stopped-flow fluorimeters, enabling resolution of enzymatic events occurring on the millisecond timescale. Modern implementations combine these substrates with microfluidic platforms to achieve high-throughput screening of enzyme inhibitors, with typical Z' factors >0.7 indicating robust assay performance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1 |
InChI Key |
IKCPKYTWSUFCRD-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Preparation Methods
Dansylation Reaction Procedure
The dansylation of amino acids and peptides, including D-Alanine-Glycine, generally follows a standardized procedure adapted from classical methods:
Step 1: Reaction Setup
- Dissolve the dipeptide (D-Ala-Gly) in a suitable buffer solution, commonly sodium bicarbonate or sodium carbonate buffer at pH 9-10, to maintain the amino group in its unprotonated, nucleophilic form.
- Prepare a solution of dansyl chloride in an organic solvent such as acetone or acetonitrile.
Step 2: Dansylation Reaction
- Add the dansyl chloride solution dropwise to the dipeptide solution while stirring at room temperature or slightly elevated temperature (25–40°C).
- The reaction is typically allowed to proceed for 30 minutes to 2 hours, depending on concentration and temperature, to ensure complete derivatization of the N-terminal amino group.
Step 3: Quenching the Reaction
- After completion, add a quenching agent to consume residual dansyl chloride and prevent further side reactions.
- Common quenchers include:
- N-methylamine hydrochloride or N-ethylamine hydrochloride, which form dansylated amides that elute separately in chromatography.
- Pyridine, which acts rapidly and minimizes the formation of interfering by-products, as demonstrated in amino acid dansylation studies.
- Ammonium hydroxide, though it produces large amounts of dansylamide (Dns-NH2), which can interfere with chromatographic analysis.
Step 4: Purification
- The reaction mixture is subjected to purification, typically by reversed-phase high-performance liquid chromatography (HPLC), to separate Dansyl-D-Ala-Gly from unreacted starting materials and side products.
- The use of a C18 column with gradient elution (e.g., methanol/water with acid modifiers) is standard.
Step 5: Characterization
- The purified compound is characterized by:
- Fluorescence spectroscopy to confirm the presence of the dansyl fluorophore.
- Mass spectrometry to verify molecular weight.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- HPLC retention time comparison with standards.
- The purified compound is characterized by:
Reaction Optimization and Notes
- Excess Dansyl Chloride: A large excess is often required to drive the reaction to completion but leads to side reactions forming dansylamide and other by-products.
- Quenching Efficiency: Pyridine has been shown to be an effective quencher that minimizes by-product formation, simplifying chromatographic profiles and improving yield of desired dansylated peptides.
- Temperature and Time: Reaction conditions must be optimized to balance reaction completeness and minimize decomposition.
- Solvent Choice: Mixed aqueous-organic solvents facilitate solubilization of both peptide and dansyl chloride.
Analytical Data and Reaction Outcomes
Chromatographic Separation
A representative chromatogram of dansylated amino acids and peptides shows well-resolved peaks corresponding to individual dansylated species. In reversed-phase HPLC, polar dansylated amino acids elute earlier, with retention increasing with hydrophobicity.
| Compound | Retention Time (min) | Notes |
|---|---|---|
| Dansyl-Glycine | ~10 | Early elution due to polarity |
| Dansyl-D-Alanine-Glycine | ~15-20 | Intermediate retention |
| Dansylamide (Dns-NH2) | ~5 | By-product, minimized by pyridine quench |
Table 1: Typical retention times for dansylated amino acids and by-products on C18 reversed-phase HPLC.
Reaction Yields and Purity
- Yields of dansylation reactions are generally high (>80%) when reaction conditions and quenching are optimized.
- Purity assessed by HPLC and fluorescence detection typically exceeds 95% after purification.
- Side products such as dansylamide are minimized by appropriate quenching and purification protocols.
Spectroscopic Characterization
- Fluorescence: this compound exhibits characteristic excitation (~340 nm) and emission (~520 nm) maxima.
- Mass Spectrometry: Confirms molecular ion corresponding to dansylated dipeptide.
- NMR: Confirms attachment of dansyl group to N-terminal amine and integrity of peptide bonds.
Comparative Analysis of Dansylation Approaches
| Aspect | N-Methylamine/ N-Ethylamine Quench | Ammonium Hydroxide Quench | Pyridine Quench |
|---|---|---|---|
| Side Product Formation | Dansyl methyl/ethyl amides formed | Large amounts of dansylamide (Dns-NH2) | Minimal dansylamide formation |
| Chromatographic Complexity | Moderate, quencher peaks separate | High, Dns-NH2 peak overlaps amino acid peaks | Low, simplifies chromatogram |
| Reaction Control | Good | Poor | Excellent |
| Suitability for Peptides | Good | Less suitable | Excellent |
Table 2: Comparison of common quenching agents in dansylation reactions.
Chemical Reactions Analysis
Types of Reactions
Dansyl-D-Ala-Gly undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride in acetone with sodium bicarbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted dansyl derivatives.
Hydrolysis: D-alanine, glycine, and dansyl derivatives.
Scientific Research Applications
The compound "Dansyl-D-Ala-Gly-4-nitro-Phe-Gly-OH trifluoroacetate salt" and its derivatives, particularly those containing the dansyl group, have a wide range of applications in scientific research, including use as fluorescent probes, in peptide synthesis, drug delivery systems, enzyme activity studies, and bioconjugation techniques .
Scientific Research Applications
Fluorescent Labeling: Dansyl compounds are valued for their fluorescent properties, making them excellent for studying protein interactions and cellular processes . this compound-4-nitro-Phe-Gly-OH trifluoroacetate salt is used as a fluorescent probe in biochemical assays, allowing researchers to visualize and track proteins or peptides in live cells .
Peptide Synthesis: This compound serves as a building block in the synthesis of peptides, which aids in developing new therapeutic agents in pharmaceutical research .
Drug Delivery Systems: Dansyl compounds can be incorporated into drug delivery formulations, enhancing the bioavailability and targeting of therapeutic agents . Hydrogels, for example, which are highly hydrated three-dimensional polymeric matrices, hold promise in medical and biomedical fields and can be used as a delivery platform for bioactive substances or pharmaceuticals .
Enzyme Activity Studies: These compounds are utilized in assays to study enzyme kinetics and mechanisms, providing insights into enzyme function and regulation . this compound-Phe(pNO2)-Gly, for example, can be used as a fluorogenic substrate for neutral endopeptidase .
Bioconjugation Techniques: Dansyl compounds are effective in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, crucial in diagnostics and therapeutic applications .
Detection of Cysteine: Dansyl-based fluorescent probes can be used for the detection of cysteine (Cys) based on a d-PeT switching mechanism . In the presence of Cys, the probe exhibits a turn-on fluorescence signal and fluorescence intensity enhancement .
Case Studies
- Enzyme Activity Measurement: N-Dansyl-D-ala-gly-4-nitro-phe-gly (DAGNPG) has been used to assess NEP activity in cell lysates.
- Detection of Cysteine: A study utilized a novel fluorescent probe, DN-C, for the detection of cysteine (Cys) based on a d-PeT switching mechanism . In the presence of Cys, the probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement. The cellular imaging experiment indicated that DN-C possesses desirable cell permeability for biological applications .
Data Table
Mechanism of Action
The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .
Comparison with Similar Compounds
Structural and Functional Comparisons
Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG)
- Structure : DAGNPG extends DAG by incorporating p-nitro-Phe-Gly residues. Its Hill formula is C₂₈H₃₂N₆O₉S , with a molecular weight of approximately 628.65 g/mol .
- Application : Acts as a chromogenic substrate for NEP. The p-nitro group facilitates spectrophotometric detection (absorbance at 310 nm) upon enzymatic cleavage, contrasting with DAG’s fluorescence-based detection .
- Purity : ≥95% (HPLC), comparable to DAG .
D-Ala-D-Ala
- Structure : A simple dipeptide (Hill formula: C₆H₁₂N₂O₃ ; MW: 160.17 g/mol) lacking the dansyl group. It is a structural component of bacterial cell walls and a target for vancomycin .
- Application : Used in antibiotic resistance studies rather than enzyme assays. Its role in peptidoglycan biosynthesis contrasts sharply with DAG’s use in NEP activity profiling .
Dansyl Chloride
- Structure : The precursor for dansylation reactions (CAS 605-65-2). It reacts with primary amines to form fluorescent derivatives like DAG .
- Application: A labeling reagent rather than a substrate.
Analytical and Practical Comparisons
*Calculated from Hill formula C₂₁H₂₅N₃O₅S (inferred from ).
Key Research Findings
- DAG vs. DAGNPG : DAGNPG’s extended structure enhances substrate specificity for NEP, making it suitable for high-throughput spectrophotometric assays. However, DAG’s fluorescence offers superior sensitivity in complex biological matrices like broncho-alveolar lavage fluid (BALF) .
- DAG vs. D-Ala-D-Ala : While both are peptides, their applications diverge entirely. D-Ala-D-Ala’s role in bacterial cell wall synthesis underscores its importance in microbiology, whereas DAG is pivotal in enzymology and pulmonary research .
Q & A
Q. What are the standard methodologies for synthesizing and purifying Dansyl-D-Ala-Gly, and how do they impact experimental reproducibility?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protecting group strategies. The dansyl group is introduced post-synthesis via acylation of the N-terminal amine. Purification involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Critical factors include reaction time, temperature, and solvent purity, which directly affect yield and purity (≥95% by HPLC). Reproducibility hinges on strict adherence to stoichiometric ratios and column calibration .
Q. How is the structural integrity of this compound validated in experimental settings?
Characterization employs:
- NMR spectroscopy : To confirm peptide backbone connectivity and dansyl group attachment (e.g., δ 8.5–8.7 ppm for aromatic protons).
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~466.5 Da).
- UV-Vis spectroscopy : Absorbance at 330–350 nm (ε ≈ 4,000 M⁻¹cm⁻¹) confirms dansyl fluorophore integrity. Cross-validation with commercial standards is recommended .
Q. What are the primary applications of this compound in enzymatic assays?
It serves as a fluorogenic substrate for proteases (e.g., carboxypeptidase Y), where cleavage releases the dansyl group, generating a measurable fluorescence increase (λₑₓ = 340 nm, λₑₘ = 525 nm). Experimental protocols often include kinetic assays under controlled pH (7.4–8.0) and temperature (25–37°C), with fluorescence intensity calibrated against known enzyme concentrations .
Advanced Research Questions
Q. How can experimental design address fluorescence signal variability when using this compound in complex biological systems?
Variability arises from solvent polarity, pH shifts, or competing fluorophores. Mitigation strategies include:
Q. What methodological approaches resolve contradictions in kinetic data from this compound-based assays?
Discrepancies in or may stem from impurities or assay interference. Solutions involve:
Q. How does this compound enable real-time monitoring of enzyme activity in live-cell systems?
Its cell permeability allows intracellular tracking, but limitations include photobleaching and background noise. Advanced protocols use:
- Confocal microscopy with time-lapse imaging (5–10 sec intervals).
- Quencher-free buffers to minimize signal loss.
- siRNA knockdowns to confirm enzyme-specific activity .
Q. What quantitative methods are optimal for analyzing this compound fluorescence data in heterogeneous samples?
- Fluorescence titration : Fit data to the Stern-Volmer equation to quantify quenching effects.
- Multivariate analysis : PCA or PLS regression to deconvolute overlapping signals in multi-fluorophore environments.
- Normalization : Express data as ΔF/F₀ (fold change over baseline) to account for instrument drift .
Q. How can cross-reactivity of this compound with non-target enzymes be minimized?
- Enzyme knockout models : CRISPR/Cas9-edited cell lines to validate substrate specificity.
- Competitive inhibitors : Pre-incubation with Z-Gly-Leu-Phe-CHO (a broad-spectrum protease inhibitor).
- Dose-response curves : Use IC₅₀ values to differentiate target vs. off-target activity .
Methodological & Ethical Considerations
Q. What ethical guidelines govern the use of this compound in animal studies?
Protocols must comply with IACUC standards, including:
Q. How should researchers integrate contradictory findings about this compound’s stability into meta-analyses?
Apply systematic review frameworks (PRISMA guidelines) to assess bias in literature. Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
